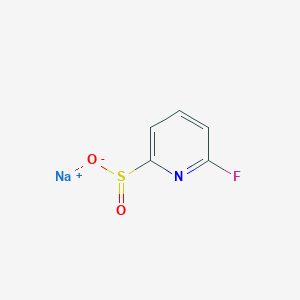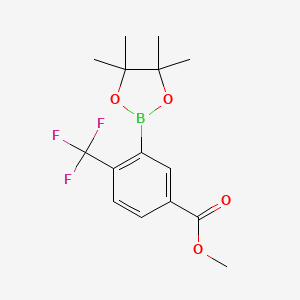
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” is a complex organic compound consisting of a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group . Its unique structure and reactivity make it a valuable compound in organic chemistry, particularly for reactions involving boronic acids .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” comprises a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of boron reagents have been tailored for application under specific SM coupling conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The mild reaction conditions and functional group tolerance make SM coupling widely applicable in organic synthesis . Specifically, 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester serves as an organoboron reagent in SM coupling reactions, enabling the construction of complex molecules.
Synthesis of Indolo-fused Heterocyclic Inhibitors
Researchers have explored the use of this compound in the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. These inhibitors play a crucial role in antiviral drug development .
Electronic Structure Studies
The compound has been investigated in studies involving pi-interactions and electronic structure. Researchers have explored its transient UV absorption properties in subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
Subphthalocyanine and Fused-Ring Nicotine Derivatives
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester has been employed in the synthesis of subphthalocyanine derivatives and fused-ring nicotine derivatives. These applications highlight its versatility in accessing diverse chemical structures .
Protodeboronation Reactions
In recent research, the compound was used in catalytic protodeboronation reactions. By carefully controlling boron ate complex formation, researchers achieved the synthesis of indolizidine compounds with good diastereoselectivity .
Hydrolysis Studies
Hydrolysis of phenylboronic pinacol esters, including this compound, has been investigated. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH conditions. At physiological pH, the reaction rate is significantly accelerated .
将来の方向性
作用機序
Target of Action
The primary target of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, also known as (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the compound transfers its associated organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond, linking two organic groups together .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can have wide-ranging effects at the molecular and cellular levels, depending on the specific compounds produced.
Action Environment
The action, efficacy, and stability of the compound are influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of other reactants, such as palladium catalysts and organic halides, is crucial for the compound’s role in Suzuki–Miyaura coupling .
特性
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSAIMPWCLHVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)



![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)








